Docosanoyl chloride Docosanoyl chloride
Brand Name: Vulcanchem
CAS No.: 21132-76-3
VCID: VC2016458
InChI: InChI=1S/C22H43ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h2-21H2,1H3
SMILES: CCCCCCCCCCCCCCCCCCCCCC(=O)Cl
Molecular Formula: C22H43ClO
Molecular Weight: 359 g/mol

Docosanoyl chloride

CAS No.: 21132-76-3

Cat. No.: VC2016458

Molecular Formula: C22H43ClO

Molecular Weight: 359 g/mol

* For research use only. Not for human or veterinary use.

Docosanoyl chloride - 21132-76-3

Specification

CAS No. 21132-76-3
Molecular Formula C22H43ClO
Molecular Weight 359 g/mol
IUPAC Name docosanoyl chloride
Standard InChI InChI=1S/C22H43ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h2-21H2,1H3
Standard InChI Key QTHQYNCAWSGBCE-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCCCCCCC(=O)Cl
Canonical SMILES CCCCCCCCCCCCCCCCCCCCCC(=O)Cl

Introduction

PropertyInformation
CAS Number21132-76-3
Molecular FormulaC₂₂H₄₃ClO
Molecular Weight359.03 g/mol
IUPAC NameDocosanoyl chloride
SynonymsBehenoyl chloride, n-Docosanoyl chloride, Behenic acid chloride
InChIInChI=1S/C22H43ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h2-21H2,1H3
InChIKeyQTHQYNCAWSGBCE-UHFFFAOYSA-N
SMILESO=C(Cl)CCCCCCCCCCCCCCCCCCCCC

Physical and Chemical Properties

Docosanoyl chloride is typically a colorless to pale yellow liquid with a pungent odor, characteristic of acyl chlorides . Its physical and chemical properties are largely determined by its long hydrocarbon chain and the reactive acyl chloride functional group.

Physical Properties

The compound exhibits properties typical of long-chain fatty acid derivatives, with notable hydrophobicity due to its 22-carbon chain. Physical properties data from various sources are compiled in the following table:

PropertyValueReference
Physical StateColorless to pale yellow liquid
LogP9.46
Heavy Atoms Count24
Rotatable Bond Count20
Number of Rings0
Polar Surface Area (Ų)17
Hydrogen Bond Acceptors1
Hydrogen Bond Donors0

Solubility and Stability

Docosanoyl chloride is soluble in organic solvents such as dichloromethane, chloroform, and other non-polar solvents, but is generally insoluble in water due to its hydrophobic nature . It reacts with water, resulting in hydrolysis to form docosanoic acid and hydrochloric acid. This reactivity necessitates storage under anhydrous conditions and careful handling to prevent unwanted reactions .

Synthesis and Production Methods

The primary method for synthesizing docosanoyl chloride involves the reaction of docosanoic acid (behenic acid) with thionyl chloride (SOCl₂) under controlled conditions.

Laboratory Synthesis

The standard synthesis procedure follows this reaction:

C₂₂H₄₄O₂ + SOCl₂ → C₂₂H₄₃ClO + SO₂ + HCl

This reaction requires anhydrous conditions to prevent hydrolysis of the acid chloride. The mixture is typically heated to reflux, with the evolved gases (sulfur dioxide and hydrogen chloride) being removed from the reaction vessel. The reaction proceeds optimally at temperatures ranging from approximately 35°C to 50°C for about 0.5-2 hours .

Industrial Production

In industrial settings, production of docosanoyl chloride employs large-scale reactors where docosanoic acid is continuously fed along with thionyl chloride. The reaction conditions are carefully controlled to maintain optimal temperature and pressure, ensuring high yield and purity. The crude product is then purified by distillation or recrystallization.

Alternative Synthesis Methods

While thionyl chloride is the most common reagent for converting docosanoic acid to its acid chloride, oxalyl chloride can also be used as an alternative. Research on continuous-flow synthesis of acid chlorides has shown that oxalyl chloride-mediated processes under solvent-free conditions can be more sustainable, using near-equimolar amounts of carboxylic acid and oxalyl chloride in the presence of catalytic amounts of DMF at room temperature .

Chemical Reactions

Docosanoyl chloride is highly reactive due to its acyl chloride functional group, participating in numerous chemical transformations of significance in organic synthesis.

Nucleophilic Substitution Reactions

The compound readily undergoes nucleophilic substitution reactions with various nucleophiles:

Nucleophile TypeReaction ProductApplications
Alcohols (R-OH)Esters (R-COO-R')Surfactants, Cosmetics
Amines (R-NH₂)Amides (R-CO-NH-R')Peptide Synthesis, Surfactants
Water (H₂O)Carboxylic Acid (R-COOH)Hydrolysis Product

These reactions typically proceed through nucleophilic attack at the carbonyl carbon, followed by elimination of the chloride ion.

Esterification Reactions

When reacted with alcohols in the presence of a base (e.g., pyridine), docosanoyl chloride forms esters. This reaction is valuable for the synthesis of waxes, emollients, and other specialty chemicals.

Amide Formation

Docosanoyl chloride can react with amines to form amides, which are crucial in peptide synthesis and the production of surfactants. A specific example from patent literature describes the addition of docosanoyl chloride to a suspension of creatine in dichloromethane, in the presence of catalytic pyridine, to form creatine-fatty acid amides .

Reduction Reactions

Using appropriate reducing agents like lithium aluminum hydride (LiAlH₄), docosanoyl chloride can be reduced to docosanol (behenyl alcohol), a compound with established antiviral properties .

Applications in Research and Industry

Docosanoyl chloride serves as a versatile reagent with numerous applications across scientific and industrial domains.

Organic Synthesis

Application AreaDescriptionReference
Drug Delivery SystemsFormation of stable liposomes when combined with phospholipids, enhancing drug bioavailability
Antiviral AgentsDerivatives show activity against lipid-enveloped viruses like HSV
Membrane StudiesModification of membrane properties affecting cell signaling and drug uptake

Synthesis of Fatty Acid Derivatives

Docosanoyl chloride is employed in the preparation of various fatty acid derivatives with applications in cosmetics, lubricants, and specialty chemicals . The long hydrocarbon chain contributes unique physical properties to these derivatives, making them valuable in formulations requiring specific melting points, viscosity, or surface activity.

Research Applications

In research laboratories, docosanoyl chloride serves as a tool for studying:

  • Reactivity of various functional groups

  • Membrane biophysics

  • Lipid chemistry

  • Development of novel materials

Biological Activity

While docosanoyl chloride itself is primarily a synthetic intermediate rather than a bioactive compound, its derivatives exhibit notable biological activities.

Antiviral Properties

Derivatives of docosanoyl chloride, particularly docosanol, have demonstrated antiviral properties against lipid-enveloped viruses including herpes simplex virus (HSV). The mechanism of action appears to involve inhibition of fusion between the viral envelope and host cell membrane, preventing viral entry and replication .

Docosanol, a reduction product of docosanoyl chloride, is an FDA-approved treatment for cold sores caused by HSV-1, marketed under the brand name Abreva. Clinical reviews indicate varying effectiveness, with 37% of patients reporting positive experiences versus 55% reporting negative experiences .

Interaction with Biological Molecules

Research has shown that fatty acid chlorides like docosanoyl chloride can interact with various biological molecules to form stable complexes:

  • With amino acids to form amides that may influence biological functions

  • With lipid bilayers to modify membrane properties, impacting cell signaling and drug uptake mechanisms

Hazard TypeClassificationReference
Physical StateCorrosive
Health HazardsSkin corrosion/irritation, Eye damage
PrecautionsP260, P264, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338

Protective Measures

When working with docosanoyl chloride, the following safety precautions are recommended:

  • Use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection

  • Work in a well-ventilated area or fume hood

  • Avoid contact with water or moisture

  • Store in tightly closed containers under inert atmosphere if possible

  • Have appropriate neutralizing agents available for spills

Comparison with Similar Compounds

Understanding docosanoyl chloride in the context of related compounds provides valuable insights into its unique properties and applications.

Comparison with Other Fatty Acid Chlorides

CompoundCarbon Chain LengthKey DifferencesSpecific Applications
Hexadecanoyl Chloride (Palmitoyl Chloride)16Shorter chain, lower melting pointCosmetics, pharmaceuticals
Octadecanoyl Chloride (Stearoyl Chloride)18Shorter chain, higher solubilityFood additives, cosmetics
Eicosanoyl Chloride (Arachidoyl Chloride)20Slightly shorter chainSpecialty chemicals
Docosanoyl Chloride22Longer chain, higher melting point, lower solubilityPharmaceuticals, research

The longer carbon chain of docosanoyl chloride (22 carbons) affects its physical properties, including solubility, melting point, and reactivity, making it suitable for specific applications where these properties are advantageous.

Current Research and Future Perspectives

Ongoing research involving docosanoyl chloride spans multiple disciplines and applications.

Continuous-Flow Synthesis

Recent advances in continuous-flow chemistry have improved the synthesis of reactive acyl chlorides, including docosanoyl chloride. These methods offer advantages in terms of safety, selectivity, and yield, particularly for unstable or highly reactive compounds .

Drug Delivery Systems

Research into novel drug delivery systems utilizing docosanoyl derivatives continues to expand. The compound's ability to form stable liposomes when combined with phospholipids makes it promising for enhancing drug bioavailability and targeting efficiency.

Hybrid Materials

Emerging research explores the development of hybrid materials incorporating docosanoyl-derived compounds. For example, alginate-amino fatty acid amide composite hybrid gel beads have been investigated as nanocarriers for drug delivery applications .

SupplierPurityPackage SizePrice Range (2025)Reference
Larodan>99%100 mg, 1 g180.00 € (100 mg)
CymitQuimica>99%100 mgTo inquire
VariousMin. 95%1 g538 USD

This availability facilitates ongoing research and development in various fields using docosanoyl chloride as a reagent or precursor.

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